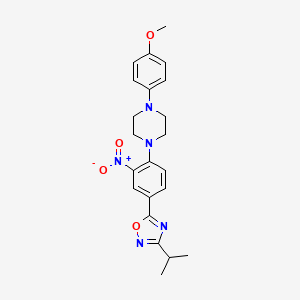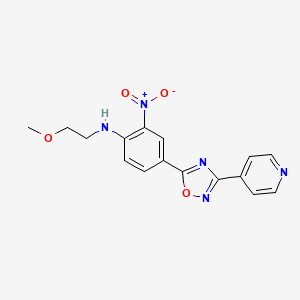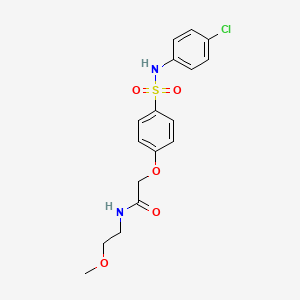
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide, commonly known as C646, is a small molecule inhibitor that has been extensively studied in the field of cancer research. C646 is a potent inhibitor of histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to have anticancer properties.
Wirkmechanismus
C646 is a potent inhibitor of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). These enzymes are involved in histone acetylation, which is a process that regulates gene expression. By inhibiting PCAF and p300/CBP-associated factor (PCAF), C646 prevents histone acetylation, which leads to changes in gene expression. This ultimately leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
C646 has been shown to have various biochemical and physiological effects. In addition to inhibiting cancer cell growth and inducing apoptosis, C646 has been shown to inhibit angiogenesis (the formation of new blood vessels) and to inhibit the expression of various oncogenes (genes that promote cancer growth). C646 has also been shown to induce cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using C646 in lab experiments is its potency. C646 is a highly potent inhibitor of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). Additionally, C646 has been extensively studied in the field of cancer research, and its mechanism of action is well understood. However, one limitation of using C646 in lab experiments is its specificity. C646 inhibits both PCAF and p300/CBP-associated factor (PCAF), which may lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of C646. One direction is the development of more specific inhibitors of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-methoxyethyl)acetamide PCAF and p300/CBP-associated factor (PCAF). This would allow for the inhibition of specific pathways without affecting other pathways. Another direction is the study of the combination of C646 with other anticancer drugs. This could lead to synergistic effects and improved cancer treatment. Additionally, the study of the effects of C646 on other diseases, such as neurodegenerative diseases, could be explored.
Synthesemethoden
The synthesis of C646 involves a series of chemical reactions. The starting material is 4-chloroaniline, which is reacted with chlorosulfonic acid to form 4-chlorobenzenesulfonic acid. This is then reacted with 4-aminophenol to form 4-(N-(4-chlorophenyl)sulfamoyl)phenol. The final step involves the reaction of 4-(N-(4-chlorophenyl)sulfamoyl)phenol with 2-(2-methoxyethoxy)acetyl chloride to form C646.
Wissenschaftliche Forschungsanwendungen
C646 has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. C646 has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, C646 has been shown to inhibit cancer cell migration and invasion.
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-24-11-10-19-17(21)12-25-15-6-8-16(9-7-15)26(22,23)20-14-4-2-13(18)3-5-14/h2-9,20H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVXLXUZKLMTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(2-methoxyethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

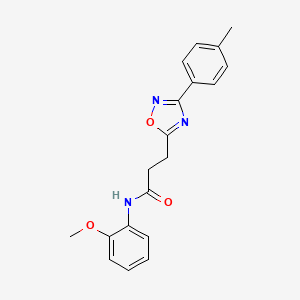
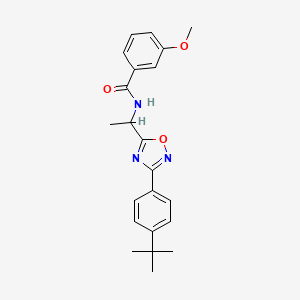
![(E)-phenyl ((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)sulfite](/img/structure/B7712371.png)


![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)


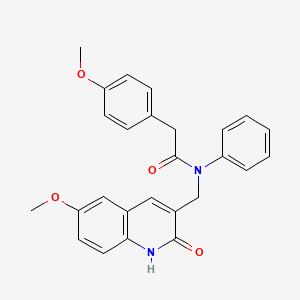
![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B7712421.png)
